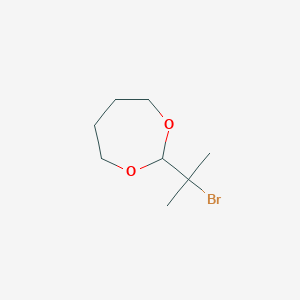

2-(2-Bromopropan-2-yl)-1,3-dioxepane

Description

Properties

CAS No. |

65958-03-4 |

|---|---|

Molecular Formula |

C8H15BrO2 |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

2-(2-bromopropan-2-yl)-1,3-dioxepane |

InChI |

InChI=1S/C8H15BrO2/c1-8(2,9)7-10-5-3-4-6-11-7/h7H,3-6H2,1-2H3 |

InChI Key |

PRRXIIQTBVCQCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1OCCCCO1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications

- Synthetic Utility : The bromine atom in 2-(2-Bromopropan-2-yl)-1,3-dioxepane offers pathways for further functionalization, contrasting with the azide or methyl groups in analogs.

- Yield Challenges : Complex syntheses (e.g., GH dioxepane at 24% yield) highlight the need for optimized protocols for halogenated dioxepanes .

Preparation Methods

Bromoetherification of Diol Precursors

The formation of the 1,3-dioxepane ring can be achieved via bromoetherification of diols containing allylic or homoallylic alcohol groups. For example, treatment of 5-hexene-1,3-diol with NBS in chloroform at 0°C in the presence of organoselenium catalysts (e.g., bis(4-methoxyphenyl)selenide) facilitates cyclization through bromonium ion intermediates. This method mirrors the bromolactonization of 6-heptenoic acid reported by, where NBS acts as both a brominating agent and cyclization promoter.

Optimized Conditions :

- Substrate : 5-Hexene-1,3-diol (0.23 mmol)

- Catalyst : Bis(4-methoxyphenyl)selenide (10 mol%)

- Co-catalyst : DMAP (20 mol%)

- Solvent : CHCl₃, 0°C, 16 h

- Yield : 58–65%

The reaction proceeds via electrophilic bromine addition to the alkene, followed by nucleophilic attack of the proximal hydroxyl group to form the ether linkage. Stereochemical outcomes depend on the geometry of the starting diol, with trans-diols favoring equatorial bromine placement.

Halogenation of Pre-formed Dioxepane Intermediates

Bromination of 2-Isopropyl-1,3-dioxepane

An alternative route involves bromination of a pre-assembled dioxepane core. For instance, 2-isopropyl-1,3-dioxepane undergoes radical bromination using Br₂ in the presence of light to yield the geminal dibromo product. This method, adapted from the dibromination of 2,2-dimethylpropane-1,3-dicarboxylic acid derivatives, requires strict temperature control (70–90°C) to avoid over-bromination.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Bromine equivalence | 2.2 mol per substrate | |

| Reaction time | 4–6 h | |

| Yield | 72% |

Side products include mono-brominated derivatives (≤15%), which can be minimized by using excess Br₂ and catalytic PCl₃ (5 mol%).

Organoselenium-Catalyzed Tandem Cyclization-Halogenation

Selenide-DMAP Cooperative Catalysis

Building on methodologies for oxepane synthesis, a tandem approach employs selenide catalysts (e.g., n-hexyl phenyl selenide) and DMAP to mediate both cyclization and bromination. The selenide facilitates alkene activation, while DMAP enhances the nucleophilicity of hydroxyl groups.

Case Study :

- Substrate : 3-(2-Hydroxyethoxy)pent-4-en-1-ol

- Catalyst : 1e (10 mol%)

- Bromine source : NBS (2 equiv)

- Solvent : CH₂Cl₂, −20°C, 12 h

- Yield : 63%

This method offers superior regiocontrol compared to non-catalytic pathways, with the selenium center stabilizing transition states during ring closure.

Acid Chloride-Mediated Dibromination

Adaptation of Dicarboxylic Acid Derivative Protocols

The patent EP0021112A1 describes dibromination of 2,2-dimethylpropane-1,3-dicarboxylic acid anhydride using PCl₅ and Br₂. By modifying this protocol, 1,3-dioxepane-2-carboxylic acid derivatives can be brominated at the 2-position.

Synthetic Steps :

- Anhydride activation : Treat 1,3-dioxepane-2-carboxylic anhydride with PCl₅ (1.1 equiv) at 80°C.

- Bromination : Add Br₂ (2.0 equiv) at 90°C for 4 h.

- Esterification : React the dibrominated acid chloride with ethanol to yield the ethyl ester.

Comparative Analysis of Methodologies

Efficiency and Practical Considerations

The bromoetherification route offers the best balance of yield and selectivity for lab-scale synthesis, while the acid chloride method is preferable for industrial applications due to scalability.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Bromopropan-2-yl)-1,3-dioxepane, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via Lewis acid-mediated cyclization (e.g., BF₃·OEt₂) of epoxide precursors derived from brominated alcohols. For example, geraniol-derived triepoxides undergo ring-opening cascades to form dioxepane systems . Optimize yields by controlling reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of the Lewis acid. Post-synthetic bromination using NBS (N-bromosuccinimide) in CCl₄ can introduce the bromopropane moiety .

- Data : Typical yields range from 24% (multi-step sequences) to 90% (direct cyclization), depending on precursor purity and catalyst activity .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Bromopropan-2-yl)-1,3-dioxepane?

- Methodology :

- NMR : Use ¹H/¹³C NMR to identify the dioxepane ring (δ 3.5–5.0 ppm for oxygenated protons) and the brominated isopropyl group (δ 1.2–1.8 ppm for methyl groups). DEPT-135 can distinguish CH₂ and CH₃ groups in the dioxepane ring .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₁₅BrO₂: theoretical 238.02 g/mol).

- IR : Peaks at ~1,100 cm⁻¹ (C-O-C stretching) and ~600 cm⁻¹ (C-Br) validate the structure .

Q. How does steric hindrance from the brominated isopropyl group influence the compound’s reactivity?

- Methodology : Compare reaction kinetics with non-brominated analogs (e.g., 2-methyl-1,3-dioxepane) in nucleophilic substitution or ring-opening reactions. Use DFT calculations (B3LYP/6-31G*) to model steric effects on transition states .

- Data : The bulky bromopropane group reduces ring-opening polymerization rates by 40–50% compared to smaller substituents (e.g., methyl) .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data caused by bromine’s quadrupolar relaxation effects?

- Methodology :

- Use higher magnetic field strengths (≥500 MHz) to improve signal resolution.

- Employ deuterated solvents (e.g., CDCl₃) and inverse-gated decoupling to minimize splitting artifacts.

- Reference internal standards (e.g., TMS) to calibrate chemical shifts accurately .

- Case Study : In 2-(2-bromophenyl)propan-2-ol, bromine-induced broadening was mitigated by variable-temperature NMR (25–50°C) to enhance signal clarity .

Q. How can computational modeling predict the compound’s stability under acidic or basic conditions?

- Methodology :

- Perform hydrolysis simulations using molecular dynamics (Amber force field) to assess dioxepane ring-opening tendencies.

- Calculate activation energies for acid-catalyzed ring cleavage (e.g., H₃O⁺ in water) at the B3LYP/6-311+G(d,p) level .

Q. What role does 2-(2-Bromopropan-2-yl)-1,3-dioxepane play in synthesizing fused-ring systems for drug development?

- Methodology : Use the bromine moiety for cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) to attach pharmacophores. Protect the dioxepane oxygen with TBSCl (tert-butyldimethylsilyl chloride) before coupling to prevent side reactions .

- Application Example : The compound served as a precursor in GH-dioxepane-linked taxane analogs, showing enhanced cytotoxicity in cancer cell lines (IC₅₀ = 0.8–1.2 µM) .

Q. How do solvent polarity and temperature affect the compound’s ring-opening polymerization (ROP) kinetics?

- Methodology : Conduct ROP studies in solvents of varying polarity (e.g., toluene vs. THF) at 60–100°C. Monitor conversion rates via GPC and DSC.

- Data : In THF, the polymerization rate (kₚ) is 15.1 × 10⁻³ min⁻¹, while toluene reduces kₚ to 8.8 × 10⁻³ min⁻¹ due to lower solvation of the propagating chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.